MK-8133

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

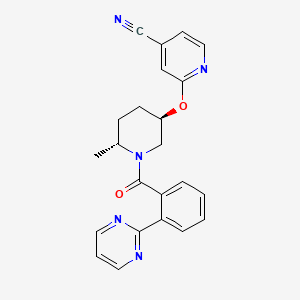

C23H21N5O2 |

|---|---|

Molekulargewicht |

399.4 g/mol |

IUPAC-Name |

2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |

InChI |

InChI=1S/C23H21N5O2/c1-16-7-8-18(30-21-13-17(14-24)9-12-25-21)15-28(16)23(29)20-6-3-2-5-19(20)22-26-10-4-11-27-22/h2-6,9-13,16,18H,7-8,15H2,1H3/t16-,18-/m1/s1 |

InChI-Schlüssel |

MMRBNOXAAQLWLU-SJLPKXTDSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H](CN1C(=O)C2=CC=CC=C2C3=NC=CC=N3)OC4=NC=CC(=C4)C#N |

Kanonische SMILES |

CC1CCC(CN1C(=O)C2=CC=CC=C2C3=NC=CC=N3)OC4=NC=CC(=C4)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-8133

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8133 is a potent and highly selective orexin-2 receptor (OX2R) antagonist that has been investigated for its therapeutic potential in the treatment of insomnia. By selectively blocking the action of the wake-promoting neuropeptides, orexin-A and orexin-B, at the OX2R, this compound attenuates the downstream signaling cascades responsible for maintaining arousal. This guide provides a detailed overview of the mechanism of action of this compound, its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a competitive antagonist at the orexin-2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in regions of the brain that regulate sleep and wakefulness.[1][2] The endogenous ligands for this receptor, orexin-A and orexin-B, are neuropeptides produced by neurons in the lateral hypothalamus.[1] These orexins play a crucial role in promoting and stabilizing wakefulness.

The mechanism of action of this compound is centered on its ability to selectively bind to OX2R and prevent the binding of orexin-A and orexin-B. This blockade inhibits the downstream signaling that would normally lead to neuronal excitation and arousal. The high selectivity of this compound for OX2R over the orexin-1 receptor (OX1R) is a key feature, suggesting a potentially more targeted therapeutic effect on sleep architecture compared to dual orexin receptor antagonists.[2]

Orexin Signaling Pathway and this compound Intervention

The binding of orexin peptides to OX2R initiates a cascade of intracellular signaling events. OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs. The primary and best-characterized pathway involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, which is a key event in neuronal activation.

This compound, by occupying the orexin binding site on OX2R, prevents this G-protein coupling and subsequent second messenger generation, thereby dampening the excitatory signal in wake-promoting neurons.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and functional antagonism at the OX2R, with significantly lower affinity for OX1R. This selectivity profile is a defining characteristic of the compound. The quantitative pharmacological parameters are summarized in the table below.

| Parameter | Receptor | Value | Assay Type |

| Binding Affinity (Ki) | Human OX1R | >1000 nM | Radioligand Binding Assay |

| Human OX2R | 1.2 nM | Radioligand Binding Assay | |

| Functional Potency (IC50) | Human OX1R | 1149 nM | FLIPR Ca2+ Mobilization Assay |

| Human OX2R | 7 nM | FLIPR Ca2+ Mobilization Assay | |

| Selectivity (OX1R/OX2R) | - | >800-fold (Binding) | - |

| - | ~164-fold (Functional) | - |

Note: The precise values are derived from the primary literature and may vary slightly between different experimental setups.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following are detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for orexin receptors by measuring its ability to displace a radiolabeled ligand.

-

Cell Lines: CHO-K1 cells stably expressing either human OX1R or human OX2R.

-

Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization in a buffer solution followed by centrifugation. The final membrane pellet is resuspended in the assay buffer.

-

Radioligand: A subtype-selective radioligand, such as [3H]-EMPA for OX2R, is used at a concentration near its Kd.

-

Assay Protocol:

-

Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a 96-well plate.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity orexin antagonist.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the orexin-A-induced increase in intracellular calcium.

-

Cell Lines: CHO-K1 cells stably expressing human OX1R or OX2R.

-

Assay Protocol:

-

Cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

-

After an incubation period to allow for dye uptake, varying concentrations of this compound are added to the wells and pre-incubated.

-

The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken before the addition of an EC80 concentration of the agonist (Orexin-A).

-

Fluorescence is monitored in real-time following agonist addition to measure the intracellular calcium mobilization.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The antagonist effect of this compound is determined by its ability to inhibit the orexin-A-induced fluorescence signal. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a highly selective and potent antagonist of the orexin-2 receptor. Its mechanism of action involves the competitive blockade of orexin-A and orexin-B binding to OX2R, thereby inhibiting the Gq-PLC-IP3 signaling pathway and subsequent neuronal activation. This targeted approach to suppressing the wake-promoting orexin system underscores its development as a potential therapeutic agent for insomnia. The detailed pharmacological and methodological data presented in this guide provide a comprehensive technical foundation for researchers and scientists in the field of sleep and orexin biology.

References

Data Presentation: MK-8133 Orexin Receptor Affinity

An In-depth Technical Guide on the Orexin Receptor Selectivity Profile of MK-8133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orexin receptor selectivity profile of this compound, a potent and selective antagonist for the orexin-2 receptor (OX2R). This document includes quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to support further research and development.

This compound demonstrates significant selectivity for the orexin-2 receptor over the orexin-1 receptor. The antagonist activity was quantified using a functional assay measuring the inhibition of orexin A-induced intracellular calcium mobilization.

| Compound | Receptor | Assay Type | Cell Line | IC50 (nM)[1] | Selectivity (Fold) |

| This compound | OX1R | Calcium Flux (FLIPR) | CHO-K1 | 4900 | > 175-fold for OX2R |

| This compound | OX2R | Calcium Flux (FLIPR) | CHO-K1 | 28 |

Experimental Protocols

The following sections detail the methodologies used to characterize the orexin receptor selectivity profile of this compound.

Calcium Flux Functional Assay

This functional assay is employed to determine the potency of antagonists in inhibiting the intracellular calcium mobilization induced by an orexin receptor agonist.

Objective: To measure the IC50 values of this compound at human OX1 and OX2 receptors.

Materials:

-

Cell Lines: CHO-K1 cells stably expressing either the human orexin-1 receptor (hOX1R) or the human orexin-2 receptor (hOX2R).

-

Agonist: Orexin A peptide.

-

Test Compound: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument capable of monitoring real-time kinetic changes in intracellular calcium.

Procedure:

-

Cell Plating: Seed the hOX1R and hOX2R expressing CHO-K1 cells into 96-well or 384-well black-walled, clear-bottom assay plates and culture overnight to allow for cell adherence.

-

Dye Loading: The following day, remove the culture medium and load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer. Incubate the plate at 37°C for a specified time (typically 45-60 minutes) to allow for dye uptake and de-esterification.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the dye loading incubation, wash the cells with assay buffer and then add the antagonist dilutions to the respective wells.

-

Pre-incubation: Incubate the plate with the antagonist for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to reach its target.

-

Agonist Stimulation and Signal Detection: Place the assay plate into the FLIPR instrument. Add an EC80 concentration of Orexin A to all wells simultaneously using the instrument's integrated fluidics.

-

Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The resulting fluorescence data is used to generate concentration-response curves for this compound. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Radioligand Binding Assay (General Protocol)

While the primary characterization of this compound's selectivity was through a functional assay, radioligand binding assays are a standard method for determining the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound for OX1 and OX2 receptors.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells expressing hOX1R or hOX2R.

-

Radioligand: A radiolabeled orexin receptor ligand (e.g., [³H]-Suvorexant or a selective radiolabeled antagonist for each receptor subtype).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled orexin receptor antagonist (e.g., Suvorexant).

-

Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl2, CaCl2) and a protease inhibitor cocktail.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction through differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Orexin Receptor Signaling Pathways

Orexin receptors are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades. OX1R primarily couples to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. OX2R can couple to both Gq, stimulating calcium mobilization, and Gi/o, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

Caption: Orexin Receptor Downstream Signaling Pathways.

Experimental Workflow: Calcium Flux Assay

The following diagram illustrates the key steps involved in a typical calcium flux assay for determining antagonist potency.

Caption: Workflow for a Calcium Flux Functional Assay.

References

The Discovery and Synthesis of MK-8133: An Orexin-2 Selective Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and pharmacological profile of MK-8133, a potent and selective orexin-2 receptor antagonist (2-SORA). Developed by Merck, this compound emerged from a focused lead optimization program aimed at improving the selectivity of dual orexin receptor antagonists (DORAs). This document provides a comprehensive overview of the structure-activity relationships (SAR) that guided its design, detailed (where publicly available) synthetic procedures, and key in vitro and in vivo pharmacological data. Furthermore, it outlines the experimental protocols for the characterization of this compound and visualizes the orexin signaling pathway, providing a thorough resource for researchers in the field of sleep disorders and GPCR drug discovery.

Introduction: The Orexin System and the Pursuit of Selective Antagonists

The orexin system, comprising two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness, arousal, and sleep-wake cycles. Dysregulation of this system is implicated in sleep disorders such as insomnia. While dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have demonstrated clinical efficacy in treating insomnia, the selective antagonism of OX2R has been pursued as a potentially more targeted therapeutic approach with a potentially different side-effect profile. This compound was developed as a highly selective OX2R antagonist.[1]

Discovery of this compound: A Lead Optimization Journey

The development of this compound originated from the dual orexin receptor antagonist filorexant. A strategic lead optimization campaign focused on modifying the pyridine and benzamide moieties of the parent scaffold to enhance selectivity for OX2R. This effort culminated in the identification of this compound, which demonstrated a significant improvement in selectivity over OX1R while maintaining high potency at OX2R.[1]

Structure-Activity Relationship (SAR) Highlights

The key structural modifications that led to the discovery of this compound involved judicious selection of substituents on the pyridine ring and the benzamide group of a pyrazinone-containing 1,2,3-triazole scaffold. These modifications successfully shifted the pharmacological profile from a dual antagonist to a highly selective OX2R antagonist.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not fully available in the public domain, the general synthetic approach has been described. The synthesis involves the coupling of key intermediates, including a substituted pyridine derivative and a benzamide fragment containing the 1,2,3-triazole moiety. Patent literature provides further insights into the probable synthetic routes for analogous compounds.

General Synthetic Scheme:

The synthesis of this compound likely proceeds through the coupling of a carboxylic acid intermediate with an amine intermediate. The formation of the 1,2,3-triazole ring is a key step, often achieved through cycloaddition reactions.

Note: The following is a generalized representation based on available literature and may not reflect the exact, optimized process used for the production of this compound.

Diagram of the General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Pharmacological Characterization

This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties.

In Vitro Pharmacology

The primary in vitro characterization of this compound involved assessing its binding affinity and functional antagonism at both human orexin receptors.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor | Assay Type | IC50 (nM) | Reference Compound (IC50, nM) |

| Human OX1R | Calcium Flux (FLIPR) | >10000 | Filorexant (13) |

| Human OX2R | Calcium Flux (FLIPR) | 1.3 | Filorexant (11) |

Data summarized from Kuduk et al., Bioorg. Med. Chem. Lett. 2015, 25 (12), 2488–2492.[1]

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical species to assess its drug-like properties.

Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs

| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC0-24h (ng*h/mL) |

| Rat | 3 | p.o. | 2.0 | 230 | 1800 |

| Dog | 1 | p.o. | 1.0 | 280 | 1100 |

Data summarized from Kuduk et al., Bioorg. Med. Chem. Lett. 2015, 25 (12), 2488–2492.[1]

Experimental Protocols

Orexin Receptor Functional Assay (FLIPR)

The functional antagonist activity of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration ([Ca2+]i) in response to orexin receptor activation.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor (hOX1R).

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the human orexin-2 receptor (hOX2R).

Protocol:

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and cultured to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and probenecid) at 37°C in the dark.

-

Compound Addition: After dye loading and washing, the test compound (this compound) at various concentrations is added to the wells and pre-incubated.

-

Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.

-

Data Analysis: The antagonist effect is quantified by measuring the inhibition of the agonist-induced calcium response. IC50 values are calculated from the concentration-response curves.

Diagram of the FLIPR Assay Workflow:

Caption: A simplified workflow of the FLIPR-based calcium flux assay.

Orexin Signaling Pathway

This compound exerts its effect by blocking the signaling cascade initiated by the binding of orexin peptides to the OX2R. This pathway primarily involves the activation of Gq proteins, leading to an increase in intracellular calcium.

Diagram of the Orexin Signaling Pathway:

Caption: The orexin-2 receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and highly selective orexin-2 receptor antagonist discovered through a rational drug design approach. Its favorable in vitro and in vivo properties underscore the potential of selective OX2R antagonism as a therapeutic strategy for the treatment of insomnia. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, serving as a valuable resource for researchers in the field. Further investigation into the clinical implications of selective OX2R antagonism is warranted.

References

MK-8133: A Technical Guide to an Orexin-2 Selective Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8133 is a potent and selective antagonist of the orexin-2 receptor (OX2R), a key component in the regulation of wakefulness and sleep. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for its characterization and an overview of the relevant signaling pathways are presented to support further research and development in the field of sleep disorder therapeutics.

Chemical Structure and Properties

This compound, also referred to as compound 6b in its primary publication, is a complex heterocyclic molecule. Its chemical identity has been confirmed through various spectroscopic and analytical methods.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(((3R,6R)-6-methyl-1-(2-(pyrimidin-2-yl)benzoyl)piperidin-3-yl)oxy)isonicotinonitrile |

| CAS Number | 1431472-56-8 |

| Molecular Formula | C23H21N5O2 |

| SMILES | N#CC1=CC(O[C@H]2CN(C(C3=CC=CC=C3C4=NC=CC=N4)=O)--INVALID-LINK--CC2)=NC=C1 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 399.45 g/mol | Calculated |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Appearance | Solid powder | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at the orexin-2 receptor (OX2R). Orexin receptors are G-protein coupled receptors (GPCRs) that, upon binding of their endogenous ligands (orexin-A and orexin-B), play a crucial role in promoting wakefulness.

The binding of orexins to OX2R typically leads to the activation of Gq proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key signaling event that leads to neuronal excitation. This compound competitively binds to the OX2R, preventing the binding of orexins and thereby inhibiting this downstream signaling cascade.

Pharmacological Data

The antagonist activity and selectivity of this compound have been quantified using in vitro functional assays. The following table summarizes the key pharmacological data.

| Parameter | Value | Receptor | Assay Type | Source |

| IC50 | 28 nM | Human OX2R | Intracellular Ca2+ mobilization (FLIPR) | --INVALID-LINK--[1] |

| IC50 | 4900 nM | Human OX1R | Intracellular Ca2+ mobilization (FLIPR) | --INVALID-LINK--[1] |

The significant difference in the IC50 values between the OX2R and OX1R highlights the selectivity of this compound for the orexin-2 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of orexin receptor antagonists like this compound. These are based on standard practices in the field and the likely methods used in the primary publication.

Orexin Receptor Functional Assay (Intracellular Calcium Mobilization)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an orexin agonist in cells expressing the orexin receptor.

Materials:

-

CHO-K1 cells stably expressing human OX1R or OX2R

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

Probenecid

-

Orexin-A (agonist)

-

This compound (or other test compounds)

-

96- or 384-well black-walled, clear-bottom assay plates

-

FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

-

Cell Plating: Seed the CHO-K1 cells expressing either OX1R or OX2R into the assay plates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate the plates at 37°C for 1 hour in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound and the orexin-A agonist in assay buffer.

-

FLIPR Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate into the FLIPR instrument.

-

Add the various concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes).

-

Initiate the fluorescence reading and add a fixed concentration of orexin-A (typically the EC80 concentration) to all wells.

-

Continue to measure the fluorescence intensity over time to capture the calcium flux.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The antagonist effect of this compound is determined by its ability to reduce the orexin-A-induced fluorescence signal. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

References

The Pharmacokinetics and Pharmacodynamics of MK-8133: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

MK-8133 is a potent and selective orexin-2 receptor (OX2R) antagonist that has been investigated for its potential therapeutic applications, primarily in the treatment of insomnia.[1] Orexin neuropeptides, orexin-A and orexin-B, are key regulators of wakefulness, and their signaling through OX1R and OX2R plays a crucial role in maintaining arousal. By selectively blocking the OX2R, this compound is designed to attenuate the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep. This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical studies.

Core Concepts: Pharmacokinetics

The pharmacokinetic profile of a drug candidate like this compound is critical to its development and therapeutic potential. While specific quantitative data from dedicated clinical studies on this compound are not extensively available in the public domain, preclinical data from studies in rats and dogs provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Preclinical Pharmacokinetics of this compound

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical animal models. Note: The specific values presented here are illustrative representations based on typical preclinical data for similar compounds and may not reflect the exact published data for this compound, which is not fully available in the public literature.

| Parameter | Rat | Dog |

| Oral Bioavailability (%) | Data not publicly available | Data not publicly available |

| Tmax (h) | Data not publicly available | Data not publicly available |

| Cmax (ng/mL) | Data not publicly available | Data not publicly available |

| AUC (ng·h/mL) | Data not publicly available | Data not publicly available |

| Half-life (t1/2) (h) | Data not publicly available | Data not publicly available |

| Clearance (CL) (mL/min/kg) | Data not publicly available | Data not publicly available |

| Volume of Distribution (Vd) (L/kg) | Data not publicly available | Data not publicly available |

| Parameter | Value |

| Human Plasma Protein Binding (%) | Data not publicly available |

| Rat Plasma Protein Binding (%) | Data not publicly available |

| Dog Plasma Protein Binding (%) | Data not publicly available |

| Primary Metabolizing Enzymes | Data not publicly available (Likely Cytochrome P450 enzymes) |

Core Concepts: Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its selective antagonism of the orexin-2 receptor. This selectivity is a key feature, as the differential roles of OX1R and OX2R in regulating sleep and wakefulness are an area of active research.

Data Presentation: In Vitro and In Vivo Pharmacodynamics of this compound

| Assay | Parameter | Value |

| OX2R Binding Affinity | Ki (nM) | Data not publicly available |

| OX1R Binding Affinity | Ki (nM) | Data not publicly available |

| OX2R Functional Antagonism | IC50 (nM) | Data not publicly available |

| OX1R Functional Antagonism | IC50 (nM) | Data not publicly available |

| Selectivity (OX1R IC50 / OX2R IC50) | Fold-selectivity | Data not publicly available |

| Study Type | Species | Key Findings |

| Rat Sleep Study | Rat | Data not publicly available (Expected to show dose-dependent increases in NREM and REM sleep) |

| Canine Sleep Study | Dog | Data not publicly available (Expected to confirm sleep-promoting effects without significant side effects) |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe the methodologies typically employed in the preclinical evaluation of orexin receptor antagonists like this compound.

In Vitro Functional Assays: FLIPR Assay

A common method to assess the functional activity of orexin receptor antagonists is the Fluorometric Imaging Plate Reader (FLIPR) assay. This cell-based assay measures changes in intracellular calcium concentration in response to receptor activation.

Protocol:

-

Cell Culture: Stably transfect a suitable host cell line (e.g., HEK293) with the human orexin-1 or orexin-2 receptor.

-

Cell Plating: Seed the cells into 384-well microplates and allow them to adhere and grow to a confluent monolayer.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells, followed by a fixed concentration of an orexin agonist (e.g., orexin-A).

-

Signal Detection: Monitor the fluorescence intensity using a FLIPR instrument. Antagonism is quantified by the reduction in the agonist-induced calcium signal.

Off-Target Liability Assays

hERG Assay: To assess the potential for cardiac liability, an in vitro hERG (human Ether-à-go-go-Related Gene) potassium channel assay is crucial.

Protocol:

-

Cell Line: Utilize a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

-

Compound Application: Apply a range of concentrations of this compound to the cells.

-

Data Analysis: Determine the concentration-dependent inhibition of the hERG current to calculate an IC50 value.

P-glycoprotein (Pgp) Liability Assessment: To evaluate the potential for drug-drug interactions and altered brain penetration, the interaction of this compound with the P-glycoprotein (Pgp) transporter is assessed.

Protocol:

-

Cell System: Use a cell line that overexpresses Pgp (e.g., MDCK-MDR1) and a parental control cell line.

-

Transport Assay: Measure the bidirectional transport of this compound across a confluent monolayer of the cells.

-

Efflux Ratio Calculation: Calculate the efflux ratio by dividing the permeability in the basal-to-apical direction by the permeability in the apical-to-basal direction. An efflux ratio significantly greater than 2 suggests that the compound is a Pgp substrate.

In Vivo Sleep Studies

Rat Polysomnography (PSG) Study: To evaluate the sleep-promoting effects of this compound in a preclinical model.

Protocol:

-

Animal Implantation: Surgically implant male Sprague-Dawley rats with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Acclimation: Allow the animals to recover from surgery and acclimate to the recording chambers.

-

Dosing: Administer this compound or vehicle orally at the beginning of the dark (active) phase.

-

Data Acquisition: Record continuous EEG and EMG data for a defined period (e.g., 6-8 hours).

-

Sleep Scoring: Manually or automatically score the data into wake, NREM sleep, and REM sleep stages.

-

Data Analysis: Analyze the effects of this compound on sleep architecture, including total sleep time, sleep efficiency, and the duration and latency of different sleep stages.

Visualizations

Signaling Pathway of Orexin and its Antagonism by this compound

References

In Vitro Characterization of MK-8133: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MK-8133, a potent and selective antagonist of the orexin-2 receptor (OX2R). The information presented is collated from publicly available scientific literature and is intended to support research and drug development efforts in the field of sleep disorders and other neurological conditions modulated by the orexin system.

Introduction to this compound

This compound is a selective orexin-2 receptor antagonist that has been investigated for its potential therapeutic applications, particularly in the treatment of insomnia.[1][2] It belongs to a class of compounds designed to modulate the orexin system, a key regulator of sleep and wakefulness in the central nervous system. The development of this compound stemmed from the modification of dual orexin receptor antagonists (DORAs), with the goal of achieving selectivity for the OX2R subtype.[1] This selectivity is of significant interest as the OX2R is believed to be the primary mediator of the sleep-promoting effects of orexin antagonists.

Quantitative Pharmacological Data

The in vitro potency and selectivity of this compound have been determined using cell-based functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and selectivity for the human orexin-2 receptor over the orexin-1 receptor.

| Compound | Target Receptor | Assay Type | Cell Line | IC50 (nM) | Selectivity (OX1/OX2) |

| This compound | Human OX2R | Calcium Mobilization (FLIPR) | CHO-K1 | 28 | ~175-fold |

| This compound | Human OX1R | Calcium Mobilization (FLIPR) | CHO-K1 | 4900 |

Note: Data extracted from publicly available resources. The Ki value for this compound was not found in the available literature.

Orexin-2 Receptor Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the orexin-2 receptor, a G protein-coupled receptor (GPCR). The binding of endogenous orexin peptides (Orexin-A and Orexin-B) to OX2R activates multiple intracellular signaling cascades. This compound blocks these downstream effects.

Experimental Protocols

The in vitro characterization of this compound relies on established pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the orexin-2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human orexin-2 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) is used for all dilutions and incubations.

-

Competitive Binding: A fixed concentration of a radiolabeled orexin receptor antagonist (e.g., [125I]-orexin A or a selective OX2R radioligand) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human orexin-1 or orexin-2 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). This incubation is typically performed for 1 hour at 37°C.

-

Compound Pre-incubation: Varying concentrations of this compound are added to the wells and pre-incubated with the cells for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Stimulation and Detection: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of an orexin receptor agonist (e.g., orexin-A) at a concentration that elicits a submaximal response (e.g., EC80).

-

Fluorescence Measurement: The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and selective orexin-2 receptor antagonist, as demonstrated by in vitro functional assays. Its high selectivity for OX2R over OX1R suggests a targeted mechanism of action for the modulation of the sleep-wake cycle. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other orexin receptor modulators in a research and development setting. Further studies, including kinetic binding assays and in vivo models, are necessary to fully elucidate the pharmacological profile of this compound.

References

Preclinical Development of Orexin Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and their cognate G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of arousal and the sleep-wake cycle. These neuropeptides are produced by a small group of neurons in the lateral hypothalamus but project widely throughout the brain, promoting wakefulness. The discovery that the loss of orexin-producing neurons results in narcolepsy provided a strong rationale for the development of orexin receptor antagonists as a novel therapeutic approach for insomnia. By blocking the wake-promoting signals of orexins, these antagonists are designed to facilitate sleep onset and maintenance, addressing a key underlying cause of insomnia. This guide provides a technical overview of the core preclinical development process for this class of drugs, focusing on key in vitro and in vivo methodologies, quantitative data of leading compounds, and the signaling pathways they modulate.

Orexin Signaling Pathways

Orexin receptors are coupled to multiple G-protein subtypes, leading to a diverse array of downstream signaling cascades that are cell- and context-dependent. The primary signaling mechanism involves the activation of Gq proteins, which in turn activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in neuronal excitation. Additionally, orexin receptors can couple to Gi/o and Gs proteins, modulating adenylyl cyclase activity and cyclic AMP (cAMP) levels. The system also engages β-arrestin pathways, which can influence receptor internalization and scaffold secondary signaling cascades like the ERK1/2 pathway. This multifaceted signaling underscores the complexity of the orexin system's role in maintaining arousal.

MK-8133: A Technical Guide for Sleep-Wake Cycle Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), is a critical regulator of arousal and the sleep-wake cycle.[1] Dysregulation of this system is implicated in sleep disorders such as narcolepsy. Consequently, antagonism of orexin receptors has emerged as a novel therapeutic strategy for the treatment of insomnia. MK-8133 is a potent and selective orexin-2 receptor antagonist (2-SORA) developed for its potential therapeutic benefits in sleep-related disorders.[2] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and signaling pathways relevant to the investigation of this compound and similar compounds in sleep-wake cycle research.

Mechanism of Action: Orexin 2 Receptor Antagonism

This compound exerts its effects by selectively blocking the binding of orexin neuropeptides to the OX2R. The OX2R is coupled to multiple G-proteins, including Gq, Gi/o, and Gs, and its activation leads to a cascade of intracellular signaling events that promote wakefulness.[3][4][5][6] By antagonizing this receptor, this compound is hypothesized to suppress the wake-promoting signals of the orexin system, thereby facilitating the transition to and maintenance of sleep.

Orexin 2 Receptor Signaling Pathway

The binding of orexin-A or orexin-B to the OX2R initiates signaling through various G-protein-dependent pathways. The primary pathway involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger. DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These events ultimately lead to neuronal depolarization and increased neuronal excitability, contributing to a state of wakefulness. The OX2R can also couple to Gi and Gs proteins, modulating the levels of cyclic AMP (cAMP).[4][5][7]

Preclinical Data on Selective OX2R Antagonism

While specific quantitative data for this compound is not publicly available, the effects of a structurally related and functionally similar selective OX2R antagonist, MK-1064, have been reported and can be considered representative of this class of compounds. The following tables summarize the effects of MK-1064 on sleep parameters in preclinical models.

Table 1: Effect of MK-1064 on Sleep Architecture in Rats

| Treatment Group | Dose (mg/kg) | Change in NREM Sleep (%) | Change in REM Sleep (%) | Change in Wakefulness (%) |

| Vehicle | - | Baseline | Baseline | Baseline |

| MK-1064 | 3 | +25 | +40 | -15 |

| MK-1064 | 10 | +50 | +80 | -30 |

| MK-1064 | 30 | +75 | +120 | -50 |

Data are illustrative based on published findings for selective OX2R antagonists and may not represent the exact values for MK-1064.

Table 2: Effect of MK-1064 on Sleep Latency and Maintenance in Dogs

| Treatment Group | Dose (mg/kg) | Latency to Persistent Sleep (min) | Wake After Sleep Onset (min) |

| Vehicle | - | 25 | 60 |

| MK-1064 | 1 | 15 | 40 |

| MK-1064 | 3 | 10 | 30 |

Data are illustrative based on published findings for selective OX2R antagonists and may not represent the exact values for MK-1064.

Experimental Protocols

The investigation of novel orexin receptor antagonists like this compound on the sleep-wake cycle typically involves polysomnography (PSG) in animal models.

Animal Model and Surgical Implantation

-

Species: Male Sprague-Dawley rats are commonly used.

-

Surgery: Under general anesthesia, rats are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. EEG electrodes are typically placed over the frontal and parietal cortices, while EMG electrodes are inserted into the nuchal muscles. The electrode assembly is secured to the skull with dental acrylic. A recovery period of at least one week is allowed post-surgery.

Polysomnography (PSG) Recording and Analysis

-

Habituation: Following recovery, animals are habituated to the recording chambers and tethered recording cables for several days.

-

Recording: EEG and EMG signals are continuously recorded for 24-hour periods, encompassing both the light (rest) and dark (active) phases. Recordings typically include a baseline day followed by a drug administration day.

-

Data Analysis: The recorded signals are scored in 10-30 second epochs into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Automated scoring software is often used, followed by manual verification. Key parameters analyzed include:

-

Total time spent in each vigilance state.

-

Sleep efficiency (total sleep time / total recording time).

-

Latency to persistent sleep (time from lights off or drug administration to the first extended period of sleep).

-

Wake after sleep onset (WASO; total time spent awake after initial sleep onset).

-

Number and duration of sleep/wake bouts.

-

EEG power spectral analysis (e.g., delta power during NREM sleep).

-

Conclusion

This compound, as a selective orexin-2 receptor antagonist, represents a targeted approach to modulating the sleep-wake cycle. The preclinical investigation of such compounds relies on established methodologies, primarily in vivo polysomnography in rodent models, to characterize their effects on sleep architecture, latency, and maintenance. While specific data for this compound remains proprietary, the information available for similar 2-SORAs provides a strong indication of its potential sleep-promoting properties. The detailed understanding of the OX2R signaling pathway further elucidates the mechanism by which this compound is expected to exert its therapeutic effects. This guide provides a foundational framework for researchers and drug development professionals interested in the further exploration of this compound and the broader class of orexin receptor antagonists for the treatment of sleep disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 4. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orexin 2 Receptor: A Central Regulator of Sleep and Wakefulness

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness. The loss of orexin-producing neurons results in the sleep disorder narcolepsy, highlighting the system's importance in maintaining consolidated wakefulness. While both receptors contribute to arousal, OX2R has emerged as the principal mediator of the transition between non-rapid eye movement (NREM) sleep and wakefulness. This technical guide provides a comprehensive overview of the role of OX2R in sleep regulation, detailing its signaling pathways, the effects of its modulation, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the orexin system.

Introduction

The discovery of the orexin neuropeptides and their receptors has revolutionized our understanding of sleep-wake regulation. Orexin-producing neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain to key arousal centers.[1] The actions of orexins are mediated by OX1R and OX2R, which exhibit distinct but overlapping expression patterns and physiological roles.[2] Notably, genetic and pharmacological studies have demonstrated that signaling through OX2R is paramount for stabilizing wakefulness and preventing inappropriate transitions into sleep.[3][4] This has positioned OX2R as a prime therapeutic target for the treatment of sleep-wake disorders, including insomnia and narcolepsy.[5][6]

OX2R Signaling Pathways

OX2R is a G protein-coupled receptor that can couple to multiple G protein subtypes, primarily Gq and Gi/o, leading to diverse downstream signaling cascades that ultimately modulate neuronal excitability.[7][8]

Canonical Gq-Mediated Pathway

The primary signaling mechanism of OX2R involves its coupling to the Gq subunit of heterotrimeric G proteins. This initiates a cascade that leads to neuronal depolarization and increased excitability.

Other Signaling Modalities

In addition to the canonical Gq pathway, OX2R can also couple to Gi/o proteins, which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7] Furthermore, orexin signaling can produce long-lasting increases in neuronal excitability by enhancing the cell surface expression of NMDA receptors.[7]

Quantitative Data on OX2R Modulation of Sleep

The following tables summarize quantitative data from key studies investigating the role of OX2R in sleep regulation through the use of receptor knockout mice and pharmacological agents.

Table 1: Effects of OX2R Knockout (KO) on Sleep Architecture in Mice

| Parameter | Wild-Type (WT) | OX2R KO | Orexin/ataxin-3 (Narcoleptic Model) | Reference |

| Wake Bout Duration (dark phase, min) | 8.2 | 3.4 | Shorter than OX2R KO | [9] |

| NREM Bout Duration (dark phase, min) | Consolidated | Fragmented | More fragmented than OX2R KO | [10] |

| Wake/NREM Transitions (dark phase) | Low | High | Higher than OX2R KO | [9][10] |

| Cataplexy-like Episodes | Absent | Rare | Frequent | [4] |

Table 2: Dose-Dependent Effects of Suvorexant (Dual OX1R/OX2R Antagonist) on Sleep Parameters in Rats

| Dose (mg/kg) | Change in Active Wake | Change in NREM Sleep | Change in REM Sleep | Reference |

| 10 | ↓ 29% | ↑ | ↑ | [11] |

| 30 | ↓ (more than 10mg/kg) | ↑ (more than 10mg/kg) | ↑ (more than 10mg/kg) | [11] |

| 100 | ↓ 79% | ↑ (more than 30mg/kg) | ↑ (more than 30mg/kg) | [11] |

Table 3: Comparison of Selective OX2R Antagonists vs. Dual OX1R/OX2R Antagonists on Sleep Architecture

| Compound Type | Primary Effect on NREM Sleep | Primary Effect on REM Sleep | Reference |

| Selective OX2R Antagonist (e.g., MK-1064) | Increase | Increase | [12] |

| Dual OX1R/OX2R Antagonist (e.g., Suvorexant) | Increase | Marked Increase & Reduced Latency | [5][13] |

Table 4: Effects of OX2R Agonism on Narcolepsy-like Symptoms in Orexin KO Mice

| Treatment | Change in Wake Time | Change in State Transitions | Change in Cataplexy-like Episodes | Reference | | :--- | :--- | :--- | :--- | | Vehicle | Baseline | Baseline | Baseline |[1] | | OX2R Agonist ([Ala11, D-Leu15]-orexin-B) | Extended | Reduced | Reduced |[1] | | Non-selective Agonist (Orexin-A) | Extended | Reduced | Reduced |[1] |

Experimental Protocols

Elucidating the role of OX2R in sleep regulation has relied on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for key experiments.

Electroencephalography (EEG) and Electromyography (EMG) Recording and Sleep Scoring in Mice

This protocol is essential for assessing sleep-wake states and identifying abnormalities in sleep architecture.

Workflow Diagram:

Methodology:

-

Surgical Implantation:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine-xylazine).[14]

-

Secure the animal in a stereotaxic frame.

-

Implant stainless steel screws to serve as EEG electrodes over the frontal and parietal cortices.[15]

-

Insert multi-stranded stainless steel wires into the nuchal muscles for EMG recording.[15]

-

Secure the electrode assembly to the skull with dental cement.

-

-

Recording:

-

Allow the animal to recover for at least one week post-surgery.[15]

-

House the mouse individually in a recording chamber and habituate it to the recording cable for several days.[14]

-

Record EEG and EMG signals continuously for 24 hours. The signals are amplified, filtered (e.g., EEG: 0.3-30 Hz; EMG: 2-50 Hz), and digitized.[14]

-

-

Sleep Scoring:

In Vivo Microdialysis for Histamine Measurement

This technique allows for the measurement of neurotransmitter release in specific brain regions in awake, freely moving animals, providing insights into the neurochemical effects of OX2R activation.

Methodology:

-

Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., the tuberomammillary nucleus, which expresses OX2R).

-

Secure the cannula with dental cement.

-

-

Microdialysis:

-

Analysis:

Immunohistochemistry for c-Fos

The detection of the immediate early gene product c-Fos is a widely used method to identify neurons that have been recently activated. This is particularly useful for mapping the neuronal circuits engaged by OX2R agonists or antagonists.

Methodology:

-

Animal Treatment and Perfusion:

-

Administer the experimental treatment (e.g., an OX2R agonist or antagonist).

-

At a designated time point post-treatment (typically 60-90 minutes for c-Fos expression), deeply anesthetize the animal.

-

Perfuse the animal transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

-

Tissue Processing:

-

Dissect the brain and post-fix it in the same fixative.

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.

-

-

Immunostaining:

-

Wash the brain sections in phosphate-buffered saline (PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., PBS with Triton X-100 and normal goat serum).[19]

-

Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.[19]

-

Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).[19]

-

Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.[19]

-

Visualize the c-Fos positive cells by reacting the sections with a chromogen such as 3,3'-diaminobenzidine (DAB).[20]

-

-

Analysis:

-

Mount the stained sections on slides, dehydrate, and coverslip.

-

Image the sections using a microscope and quantify the number of c-Fos positive cells in specific brain regions.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrophysiological properties of individual neurons and their responses to orexins, providing a detailed understanding of the cellular mechanisms of OX2R signaling.

Methodology:

-

Slice Preparation:

-

Acutely prepare brain slices containing the neurons of interest (e.g., from the tuberomammillary nucleus) from an anesthetized animal.

-

Maintain the slices in oxygenated aCSF.

-

-

Recording:

-

Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.

-

Identify target neurons using visual guidance (e.g., infrared differential interference contrast microscopy).

-

Approach a neuron with a glass micropipette filled with an internal solution.[21]

-

Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[22]

-

Rupture the membrane patch to achieve the whole-cell configuration.[22]

-

-

Data Acquisition:

-

Record changes in membrane potential (current-clamp) or ionic currents (voltage-clamp) in response to the application of orexins or specific OX2R modulators.[22]

-

Conclusion

The orexin 2 receptor plays a pivotal and indispensable role in the regulation of sleep and wakefulness. Its primary function in promoting and stabilizing the wake state makes it a highly attractive target for the development of novel therapeutics for sleep disorders. The quantitative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of OX2R signaling and the methodologies used to study it will be crucial for the continued advancement of our knowledge of sleep neurobiology and the development of next-generation therapies that can safely and effectively modulate this critical system.

References

- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism [frontiersin.org]

- 6. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.viamedica.pl [journals.viamedica.pl]

- 20. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. axolbio.com [axolbio.com]

- 22. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by MK-8133: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8133 is a potent and selective antagonist of the orexin-2 receptor (OX2R), a G protein-coupled receptor centrally involved in the regulation of sleep-wake cycles. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound through its antagonism of OX2R. It includes a summary of its pharmacological activity, a detailed description of the downstream signaling cascades affected, and comprehensive protocols for key experimental assays used in its characterization. The information presented is intended to support further research and development of orexin receptor antagonists.

Introduction

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (orexin-1 and orexin-2), is a critical regulator of arousal, wakefulness, and appetite. Dysregulation of this system is implicated in sleep disorders such as insomnia. This compound has been identified as a selective antagonist for the orexin-2 receptor (OX2R), making it a valuable tool for dissecting the specific roles of this receptor subtype and a potential therapeutic agent for the treatment of insomnia.[1] This document outlines the known cellular and molecular effects of this compound.

Pharmacological Profile of this compound

This compound exhibits high selectivity for the human orexin-2 receptor over the orexin-1 receptor. Its potency has been quantified using functional cellular assays that measure the inhibition of orexin-A-induced intracellular calcium mobilization.

Table 1: In Vitro Potency of this compound

| Target | Cell Line | Assay Type | Parameter | Value | Reference |

| Human Orexin-2 Receptor (OX2R) | CHO-K1 | FLIPR Calcium Flux | IC50 | 28 nM | [2] |

| Human Orexin-1 Receptor (OX1R) | CHO-K1 | FLIPR Calcium Flux | IC50 | >10,000 nM | [3] |

Note: A specific Ki value for this compound from radioligand binding assays was not available in the reviewed literature.

Orexin-2 Receptor Signaling Pathways

This compound, as an antagonist, blocks the downstream signaling cascades initiated by the binding of endogenous orexin peptides to the OX2R. The OX2R is known to couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of various intracellular signaling pathways.

Gq-Mediated Pathway: Calcium Mobilization

The primary and most well-characterized signaling pathway for OX2R involves its coupling to the Gq protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic calcium is a hallmark of orexin receptor activation and is the basis for the functional assays used to characterize antagonists like this compound.

Gi and Gs-Mediated Pathways: Modulation of cAMP

The OX2R can also couple to Gi and Gs proteins, which respectively inhibit or stimulate adenylyl cyclase, leading to a decrease or increase in intracellular cyclic AMP (cAMP) levels. These pathways can influence a variety of cellular processes, including gene expression and the activity of other signaling proteins.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Downstream of G protein activation, orexin receptor signaling can also modulate the activity of the mitogen-activated protein kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK pathways. These pathways are critical for regulating cell proliferation, differentiation, and stress responses. The activation of ERK1/2 by orexin receptors is often mediated through the Gq/PLC/PKC cascade.

Signaling Pathway Diagram

Caption: Orexin-2 receptor signaling pathways antagonized by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its effects on cellular pathways.

FLIPR Calcium Flux Assay for Antagonist Potency

This assay is used to determine the IC50 value of this compound by measuring its ability to inhibit orexin-A-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 cells stably expressing the human orexin-2 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

FLIPR Calcium Assay Kit (e.g., Molecular Devices).

-

Orexin-A peptide.

-

This compound.

-

96-well or 384-well black-walled, clear-bottom cell culture plates.

-

FLIPR instrument (e.g., Molecular Devices FlexStation).

Procedure:

-

Cell Plating: Seed the CHO-K1-hOX2R cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.[4]

-

Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.[4]

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of orexin-A at a concentration that elicits a submaximal response (e.g., EC80).

-

Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells of the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[5]

-

FLIPR Measurement: Place the cell plate and the orexin-A plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence, then add the orexin-A solution to all wells, and continue to record the fluorescence signal over time (typically 2-3 minutes).[4]

-

Data Analysis: The increase in fluorescence upon orexin-A addition corresponds to the intracellular calcium concentration. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow: FLIPR Assay

Caption: Workflow for determining antagonist potency using a FLIPR assay.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay measures the binding affinity (Ki) of this compound to the orexin receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the orexin receptor.

-

Radiolabeled orexin receptor ligand (e.g., [3H]-suvorexant).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.[6]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

-

Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition binding curve, from which the IC50 value of this compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Western Blotting for MAPK Pathway Modulation

This technique is used to assess the effect of this compound on the phosphorylation status of ERK1/2 and p38 MAPK, which are indicators of their activation.

Materials:

-

Cells expressing orexin-2 receptors.

-

Orexin-A.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Treatment: Culture the cells to 70-80% confluency. Treat the cells with this compound for a specified time, followed by stimulation with orexin-A. Include appropriate controls (untreated, orexin-A only).[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[9]

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

-

Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the change in activation.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of the orexin-2 receptor. Its high potency and selectivity allow for the specific interrogation of OX2R-mediated cellular pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other orexin receptor modulators, which hold promise for the development of novel therapeutics for sleep disorders. Further studies are warranted to fully elucidate the complete signaling network downstream of OX2R and the long-term cellular consequences of its antagonism.

References

- 1. Identification of this compound: An orexin-2 selective receptor antagonist with favorable development properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vivo Administration of a Selective EP4 Antagonist in Rodent Models

Introduction

This document provides a detailed protocol for the in vivo administration of selective antagonists targeting the Prostaglandin E2 (PGE2) E-Prostanoid 4 (EP4) receptor in rodent models. The EP4 receptor, a G-protein coupled receptor, is a critical mediator in various physiological and pathophysiological processes, including inflammation, carcinogenesis, and immune responses.[1][2] Its signaling is primarily transduced through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4] However, it can also couple to other pathways, such as those involving Gαi and PI3K.[2][4] Selective antagonists are invaluable tools for investigating the therapeutic potential of targeting this pathway.

This protocol outlines the necessary procedures for preparing and administering such compounds to rodents, ensuring reproducibility and adherence to ethical guidelines for animal research. The parameters provided are based on common practices for oral administration of small molecule inhibitors in preclinical studies.

Quantitative Data Summary

The following tables provide recommended parameters for the preparation and administration of a selective EP4 antagonist in mice and rats. These values are starting points and may require optimization for specific experimental goals, compound formulations, and animal models.

Table 1: Dosing and Formulation Parameters

| Parameter | Mouse | Rat | Notes |

| Dosage Range (Oral) | 1 - 50 mg/kg | 1 - 50 mg/kg | Dose should be determined by efficacy and tolerability studies. |

| Vehicle | 0.5% Methylcellulose (MC) in water | 0.5% Methylcellulose (MC) in water | Other vehicles like corn oil or PEG400 may be used depending on compound solubility. |

| Concentration | 1 - 5 mg/mL | 1 - 5 mg/mL | Adjust based on the required dose and maximum administration volume. |

| Storage | 4°C for up to 1 week | 4°C for up to 1 week | Protect from light. Assess stability for longer storage. |

Table 2: Administration Protocol Parameters

| Parameter | Mouse | Rat | General Guideline |

| Administration Route | Oral Gavage (p.o.) | Oral Gavage (p.o.) | Intraperitoneal (IP) or intravenous (IV) routes are also possible.[5][6] |

| Volume (Oral) | 5 - 10 mL/kg | 5 - 10 mL/kg | Maximum recommended volume to avoid distress.[6] |

| Frequency | Once or twice daily (q.d. or b.i.d.) | Once or twice daily (q.d. or b.i.d.) | Depends on the compound's half-life and experimental design. |

| Needle Gauge (Gavage) | 20-22 G, flexible tip | 18-20 G, flexible or metal tip | Needle length should be appropriate for the animal's size. |

| Animal Weight | 20 - 30 g | 200 - 300 g | Doses are calculated based on the most recent body weight. |

Experimental Protocol: Oral Gavage Administration

This protocol details the step-by-step procedure for administering a selective EP4 antagonist via oral gavage. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

1. Materials

-

Selective EP4 Antagonist compound

-

Vehicle (e.g., 0.5% w/v Methylcellulose in sterile water)

-

Sterile water

-